(2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with an alkene. This compound features a 4-chloro-2-nitrophenyl group and a 2,5-dimethoxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.
Introduction of Substituents: The 4-chloro-2-nitrophenyl and 2,5-dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology
In biological studies, it may be used to investigate the effects of various substituents on biological activity.
Medicine
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide would depend on its specific application. For example, if used as a pharmaceutical, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-bromo-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(4-chloro-2-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
The unique combination of substituents in (2E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide may confer specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the 4-chloro-2-nitrophenyl group could influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-13-5-7-16(25-2)11(9-13)3-8-17(21)19-14-6-4-12(18)10-15(14)20(22)23/h3-10H,1-2H3,(H,19,21)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXJQSXLDXIOL-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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